2-(2-bromophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
The compound 2-(2-bromophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a structurally complex molecule featuring three key moieties:
- 2-Bromophenyl group: A halogenated aromatic ring known to enhance lipophilicity and binding affinity via halogen bonding .
- Triazolo[4,3-b]pyridazine core: A bicyclic heteroaromatic system frequently utilized in medicinal chemistry for its ability to engage in π-π stacking and hydrogen bonding interactions .
- Octahydropyrrolo[3,4-c]pyrrole: A saturated bicyclic amine that contributes to conformational rigidity and solubility .
This compound is hypothesized to function as a bromodomain and extraterminal (BET) inhibitor due to structural similarities with AZD5153, a clinical-stage bivalent BET inhibitor containing a triazolopyridazine scaffold . Its design leverages bivalent binding to enhance potency against targets like BRD4, a protein implicated in cancer progression .
Properties
IUPAC Name |
2-(2-bromophenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-13-22-23-18-6-7-19(24-27(13)18)25-9-15-11-26(12-16(15)10-25)20(28)8-14-4-2-3-5-17(14)21/h2-7,15-16H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUCGVQVWSDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-bromophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one (referred to as compound A) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a bromophenyl group , a triazolo-pyridazine moiety , and an octahydropyrrolo structure , contributing to its unique biological profile. Its molecular formula can be represented as , with a molecular weight of approximately 426.32 g/mol.
Anticancer Properties
Compound A has shown promising anticancer activity in various studies. Research indicates that triazole derivatives often exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- In vitro studies demonstrated that similar triazolo compounds inhibited the growth of colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
- The mechanism of action is believed to involve the inhibition of receptor tyrosine kinases (RTKs), specifically the AXL receptor, which is implicated in tumor progression and metastasis .
The biological activity of compound A can be attributed to several mechanisms:
- Receptor Inhibition : As noted, the inhibition of AXL receptor tyrosine kinase may play a crucial role in its anticancer effects.
- Cell Cycle Disruption : Triazole derivatives often interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : Many heterocycles possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Study on Cytotoxicity
A study evaluating the cytotoxicity of various triazole derivatives found that those with similar structural features to compound A displayed significant activity against cancer cell lines. The most potent compounds were subjected to further investigation for their pharmacokinetic profiles and therapeutic indices .
In Vivo Studies
In vivo studies involving animal models are necessary to assess the therapeutic potential of compound A comprehensively. Preliminary data suggest that compounds with similar scaffolds have demonstrated efficacy in reducing tumor size and improving survival rates in xenograft models .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles , including those similar to the compound , exhibit notable antibacterial properties. A study highlighted that compounds containing a triazole ring showed significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions can enhance antibacterial potency, suggesting that the triazole moiety in our compound may confer similar benefits .
Anticancer Potential
The incorporation of triazole and pyridazine rings in drug design has been associated with anticancer activity. Compounds with these heterocycles have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific arrangement of functional groups in 2-(2-bromophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one may enhance its efficacy against certain cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:
Case Study 1: Antibacterial Evaluation
In a study evaluating various triazole derivatives for antibacterial activity, compounds structurally similar to This compound demonstrated significant inhibition against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
A series of experiments conducted on triazole derivatives indicated that the presence of a bromophenyl group significantly enhanced cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- AZD5153 shares the triazolopyridazine core with the target compound but differs in substituents (methoxy vs. methyl) and linker chemistry. The methoxy group in AZD5153 improves solubility, while the bivalent design (piperidylphenoxy) enhances BRD4 inhibition .
- Pyrazol-3-one derivatives () lack the triazolopyridazine system but feature bromophenyl groups, highlighting the prevalence of halogenated aromatics in bioactive molecules .
Role of Halogen Substituents
The 2-bromophenyl group in the target compound is critical for hydrophobic interactions and halogen bonding. In contrast:
- 4-Bromophenyl analogs (e.g., ) may exhibit altered binding due to positional isomerism .
- Chlorophenyl variants (e.g., ) reduce steric bulk but may lower binding affinity compared to bromine .
Pharmacokinetic and Toxicity Considerations
- AZD5153 demonstrates optimized pharmacokinetics (t₁/₂ = 6–8 hours in humans) due to its balanced lipophilicity (LogP = 2.5) . The target compound’s octahydropyrrolo[3,4-c]pyrrole may confer similar metabolic stability.
Methodological Considerations in Similarity Analysis
- Cross-reactivity assays () reveal that even minor structural changes (e.g., methyl to methoxy) can drastically alter antibody binding, underscoring the need for functional validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
